molecular formula C11H15BrClNO2 B3142350 Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride CAS No. 502841-89-6

Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride

Cat. No.: B3142350
CAS No.: 502841-89-6
M. Wt: 308.6 g/mol
InChI Key: XGMGCVVSKMQJDZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride (CAS 502841-89-6) is a chemical compound with the molecular formula C11H15BrClNO2 and a molecular weight of 308.60 g/mol . This compound is a salt of an ethyl ester featuring both an amino group and a 2-bromophenyl substituent. It is characterized for its role as a valuable synthetic intermediate in organic and medicinal chemistry research. The primary application of this compound is as a key building block in the synthesis of more complex pharmaceutical compounds, particularly in the development of central nervous system (CNS) agents . Its molecular structure, which incorporates bromophenyl and amino ester functional groups, makes it a versatile precursor for various coupling reactions, such as in the construction of complex molecules for anxiolytic and anticonvulsant drug discovery programs . Researchers can derivatize the amino group or utilize the bromine atom for further cross-coupling reactions to design and create novel bioactive molecules. For storage and handling, it is recommended to maintain the product in an inert atmosphere at 2-8°C to ensure stability . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 3-amino-3-(2-bromophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2.ClH/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12;/h3-6,10H,2,7,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMGCVVSKMQJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride involves several steps. One common synthetic route includes the reaction of ethyl 3-amino-3-(2-bromophenyl)propanoate with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve maintaining an inert atmosphere and controlling the temperature to ensure the purity and yield of the product .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process.

Chemical Reactions Analysis

Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, including:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups.
  • Hydrolysis : The ester group can be hydrolyzed to yield carboxylic acids and alcohols.
  • Oxidation and Reduction : The amino group can undergo transformations to form nitro compounds or other amines.

Biological Research

The compound is under investigation for its potential biological activities, including:

  • Enzyme Inhibition : Studies have shown that related compounds can inhibit enzymes involved in inflammatory pathways, suggesting that this compound may exhibit similar properties.
  • Cellular Interaction : Research indicates that this compound can modulate cellular pathways associated with cancer progression, affecting oncogenes and tumor suppressor genes.

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for drug development. Its unique structural features contribute to its potential as a therapeutic agent, particularly in:

  • Antimicrobial Applications : Preliminary findings suggest that it may influence bacterial virulence factors, indicating possible use in antimicrobial therapies.

Inhibition of Enzymatic Activity

A study demonstrated that similar compounds inhibited specific enzymes related to inflammation. The inhibition was concentration-dependent, showing significant effects at higher concentrations (e.g., 50 μM).

Cellular Interaction Studies

Interaction studies using cancer cell lines revealed that the compound could downregulate oncogenes while upregulating tumor suppressor genes, indicating potential anti-cancer properties.

High-throughput screening assays have evaluated the compound's effects on biological systems, including its impact on pathogenic bacteria's Type III secretion system, which is vital for bacterial virulence.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways .

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Features
Ethyl 3-amino-3-(2-bromophenyl)propanoate HCl C₁₁H₁₅BrClNO₂ (inferred) ~316.61 -Br (ortho) Heavy atom effect, steric hindrance
Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl C₁₁H₁₅ClFNO₂ 257.70 -F (meta) High electronegativity, small size
Ethyl 3-amino-3-(4-ethylphenyl)propanoate HCl C₁₃H₂₀ClNO₂ 257.75 -CH₂CH₃ (para) Lipophilic, electron-donating group
Ethyl 3-amino-3-(3-nitrophenyl)propanoate HCl C₁₁H₁₅ClN₂O₄ 298.71 -NO₂ (meta) Electron-withdrawing, reactive nitro
Ethyl 3-amino-3-(4-isopropoxyphenyl)propanoate HCl C₁₄H₂₂ClNO₃ (inferred) ~299.79 -OCH(CH₃)₂ (para) Bulky alkoxy, solubility modulation

Key Observations:

  • Substituent Effects: Bromine (ortho): The bromine atom increases molecular weight significantly compared to fluorine or methyl analogs. Nitro (meta): The nitro group enhances electrophilicity, making this analog reactive in coupling or reduction reactions. However, bromine’s polarizability may offer distinct pathways in cross-coupling (e.g., Suzuki) . Alkoxy (para): Para-substituted alkoxy groups (e.g., isopropoxy) improve solubility due to oxygen’s polarity but reduce steric effects compared to ortho bromine .
  • Physicochemical Properties:
    • Bromine’s high atomic weight and polarizability may lower aqueous solubility compared to fluorine or methyl analogs.
    • Ortho substitution could lead to lower melting points due to disrupted crystal packing .

Biological Activity

Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11H12BrClN2O2 and a molecular weight of approximately 308.6 g/mol. The compound features a propanoate backbone with an amino group and a bromine-substituted phenyl ring, which enhances its reactivity and biological interactions.

The biological activity of this compound can be attributed to several key interactions:

  • Amino Group : The amino group can participate in hydrogen bonding with various biological molecules, potentially influencing enzyme activity and receptor binding.
  • Bromine Atom : The presence of the bromine atom allows for halogen bonding, which can enhance lipophilicity and improve the compound's bioavailability and interaction with cellular targets.

These interactions suggest that this compound may modulate biochemical pathways relevant to therapeutic applications.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Analgesic Properties : The compound may also possess analgesic effects, which could be beneficial in pain management.
  • Anticancer Potential : Some studies have indicated that halogenated compounds can exhibit anticancer activity by interfering with cellular signaling pathways.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity : A study demonstrated that similar compounds inhibited specific enzymes involved in inflammatory responses. The inhibition was concentration-dependent, with significant effects observed at higher concentrations (50 μM) .
  • Cellular Interaction Studies : Interaction studies using cell lines have shown that the compound can modulate cellular pathways associated with cancer progression. For instance, it downregulated certain oncogenes while upregulating tumor suppressor genes .
  • Screening for Biological Activity : High-throughput screening assays have been employed to evaluate the compound's effects on various biological systems, including its impact on the Type III secretion system in pathogenic bacteria . Such systems are crucial for bacterial virulence, indicating potential applications in antimicrobial therapy.

Applications in Research

This compound is utilized across several fields:

  • Medicinal Chemistry : As a building block for synthesizing more complex organic molecules, it serves as a precursor in drug development.
  • Biological Research : Its interactions with biomolecules are studied to understand its therapeutic potential and mechanisms of action.
  • Material Science : The compound is also explored for developing new materials due to its unique chemical properties .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryPotential to reduce inflammation markers
AnalgesicExhibits pain-relieving properties
AnticancerModulates cancer-related pathways
Enzyme InhibitionInhibits specific enzymes linked to inflammation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via the Rodionov reaction , a two-step process involving condensation of 2-bromobenzaldehyde with ethyl cyanoacetate, followed by reduction and esterification. Key optimization parameters include:

  • Catalyst selection : Use of chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry at the amino group .
  • Temperature control : Maintaining ≤0°C during the reduction step to minimize byproduct formation.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields >95% purity.
    • Data Table :
StepReagentsConditionsYield (%)
12-Bromobenzaldehyde, ethyl cyanoacetateEtOH, reflux, 6h75–80
2NaBH4, HCl0°C, 2h60–65

Q. How can the structure of this compound be confirmed using advanced spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • X-ray crystallography : Single crystals grown via slow evaporation (solvent: methanol/water 9:1) can be analyzed using SHELXL for refinement. Key metrics: R-factor < 0.05, bond angles within ±2° of idealized geometry .
  • NMR : 1H^1H NMR (DMSO-d6): δ 1.25 (t, 3H, CH2CH3), 3.45 (dd, 1H, NH2), 4.15 (q, 2H, OCH2), 7.30–7.60 (m, 4H, aromatic H).
  • HRMS : Calculated for C11H14BrNO2 [M+H]+: 296.0234; Observed: 296.0231.

Q. What are the key physical-chemical properties critical for experimental reproducibility (e.g., solubility, stability)?

  • Methodological Answer :

  • Solubility : Freely soluble in polar aprotic solvents (DMSO, DMF) but sparingly soluble in water (<1 mg/mL at 25°C). Pre-saturation with HCl improves aqueous solubility for biological assays .
  • Stability : Store at 2–8°C under inert gas (Ar/N2); degradation occurs via hydrolysis of the ester group at pH > 7.0.
    • Data Table :
PropertyValueMeasurement Method
Melting Point166–170°CDifferential Scanning Calorimetry
LogP2.8 ± 0.1HPLC (C18 column, isocratic MeCN/H2O 60:40)

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions, and what experimental validation is required?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model the bromophenyl group’s electronic effects. Predict regioselectivity in SNAr reactions (e.g., para-substitution favored by 8.3 kcal/mol over meta).
  • Validation : Synthesize derivatives (e.g., with –NO2 or –OCH3 substituents) and compare experimental vs. calculated activation energies via Arrhenius plots .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values in kinase inhibition assays)?

  • Methodological Answer :

  • Assay Optimization :

Standardize cell lines (e.g., HEK293 vs. HeLa variations).

Control for HCl counterion interference by testing freebase analogues.

  • Meta-Analysis : Compare datasets using ANOVA with post-hoc Tukey tests; prioritize studies using LC-MS/MS for compound quantification over UV-based methods .

Q. How can the stereochemical integrity of the amino group be preserved during scale-up synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA column (n-hexane/i-PrOH 85:15, 1 mL/min) to monitor enantiomeric excess (ee > 98%).
  • Process Controls : Avoid high-shear mixing during crystallization; implement PAT (Process Analytical Technology) for real-time ee tracking .

Q. What advanced analytical methods are suitable for detecting degradation products in long-term stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; analyze via:
  • UHPLC-QTOF : Identify hydrolyzed products (e.g., 3-amino-3-(2-bromophenyl)propanoic acid) using exact mass (m/z 257.98).
  • NMR Relaxometry : Quantify amorphous vs. crystalline degradation phases .

Safety and Handling

Q. What safety protocols are critical for handling this compound in a research laboratory?

  • Methodological Answer :

  • PPE : Wear OV/AG/P99 respirators (NIOSH-certified) and nitrile gloves during weighing.
  • Ventilation : Use fume hoods with ≥0.5 m/s face velocity; avoid downdraft exposure .
  • Spill Management : Neutralize with 10% NaHCO3 before disposal; avoid aqueous drains due to bromine content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride
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